molecular formula C16H17N3O2S B2368085 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891089-51-3

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2368085
CAS RN: 891089-51-3
M. Wt: 315.39
InChI Key: XQNYUSNHHKJJKU-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in different studies.

Scientific Research Applications

Stereochemical Studies

Stereochemical studies have shown that urea and thiourea derivatives can undergo ring closure to form heterocycles, indicating potential applications in the synthesis of complex organic molecules. For example, Fülöp, Bernáth, and Sohár (1985) explored the ring closure of trans-2-aminomethyl-1-cyclopentanols to form 1,3-heterocycles, highlighting the role of stereochemistry in organic synthesis and potential applications in pharmaceuticals and material science (Fülöp, Bernáth, & Sohár, 1985).

Enantioselective Catalysis

Enantioselective catalysis is another significant area of application for urea derivatives. Reisman, Doyle, and Jacobsen (2008) demonstrated that simple chiral urea and thiourea derivatives could catalyze the enantioselective substitution of silyl ketene acetals onto 1-chloroisochromans, suggesting their use in asymmetric synthesis (Reisman, Doyle, & Jacobsen, 2008).

Interaction with Anions

The interaction of urea derivatives with anions has been studied, providing insights into their use as sensors or in anion-binding catalysis. Boiocchi et al. (2004) investigated the hydrogen bonding interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing the potential of urea derivatives in developing selective anion sensors or receptors (Boiocchi et al., 2004).

Biological Activity Enhancement

Urea derivatives have been found to enhance biological activities, such as antiacetylcholinesterase activity and cytokinin-like activity, suggesting their potential in developing new therapeutic agents and agricultural chemicals. For example, Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity, aiming to optimize the spacer length for better interaction with biological targets (Vidaluc et al., 1995). Additionally, Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives, emphasizing their role in plant biology and potential applications in agriculture (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYUSNHHKJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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